GK921 -

GK921

Catalog Number: EVT-269512
CAS Number:
Molecular Formula: C21H20N4O
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GK921 is an inhibitor of transglutaminase 2 (TG2; IC50 = 7.71 µM). It is cytotoxic against a panel of eight renal cell carcinoma (RCC) cell lines (mean GI50 = 0.905 µM). GK921 (8 mg/kg) suppresses tumor growth in ACHN and Caki-1 RCC mouse xenograft models.
GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.

2-Phenylquinoxalines

    Relevance: 2-Phenylquinoxalines are structurally similar to 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine, sharing a similar core structure. The key difference lies in the additional pyrido ring fused to the pyrazine ring in 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine. An efficient and unexpected approach for synthesizing quinoxaline derivatives, including 2-phenylquinoxalines, using 1H-indole-2,3-diones, 1-phenyl-2-(triphenylphosphoranylidene)ethanone, and benzene-1,2-diamines is described in one of the provided papers. [] This synthetic route highlights the potential for accessing diverse libraries of related compounds, including variations of 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine, by modifying the substituents on the core structures.

7-Bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine

    Relevance: This compound shares the core pyrido[2,3-b]pyrazine structure with 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine. A key paper describes a green chemistry approach for synthesizing substituted pyrido[2,3-b]pyrazines, including 7-Bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine, utilizing water-ethanol and water-PEG solvents. [] This study emphasizes the possibility of employing environmentally friendly methods to access a range of pyrido[2,3-b]pyrazine derivatives, which could be applied to the synthesis and modification of 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine.

Pyrido[2,3-b]pyrazine Derivative (P1)

    Compound Description: While the specific structure of P1 is not detailed in the provided abstract, it is described as a pyrido[2,3-b]pyrazine derivative investigated for its corrosion inhibition properties on mild steel in hydrochloric acid. [] The research findings indicated that P1 acts as a mixed-type corrosion inhibitor, effectively mitigating the corrosion process.

2-Aryl-Pyrido[2,3-b]pyrazines

    Relevance: The 2-aryl-pyrido[2,3-b]pyrazines share the core pyrido[2,3-b]pyrazine moiety with 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine. One study details a novel synthetic method for preparing 2-aryl-pyrido[2,3-b]pyrazines via the electrophilic activation of 2H-azirines with triflic anhydride. [] This synthetic strategy underscores the versatility in functionalizing the pyrido[2,3-b]pyrazine core, suggesting potential avenues for synthesizing and modifying 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine by employing similar reaction methodologies.

(Pyrido[2,3-b]pyrazin-3-yl)-1H-pyrazole Derivatives

    Relevance: These derivatives are structurally related to 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine by sharing the pyrido[2,3-b]pyrazine core. Although the 3-position in the target compound is substituted with a 2-phenylethynyl group instead of a pyrazole ring, the synthesis of (pyrido[2,3-b]pyrazin-3-yl)-1H-pyrazole derivatives highlights the possibility of introducing various substituents at this position. [] This structural similarity and the demonstrated feasibility of modifying the 3-position suggest potential pathways for developing analogs of 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine.

Overview

GK921 is a compound that has garnered attention in the field of biochemistry and pharmacology, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of transglutaminase 2, an enzyme involved in various physiological and pathological processes, including cell signaling, tissue repair, and disease progression. The inhibition of transglutaminase 2 is of significant interest due to its association with several diseases, including cancer and fibrosis.

Source and Classification

GK921 is derived from a series of synthetic compounds designed to target transglutaminase 2 specifically. Its classification as a transglutaminase inhibitor places it within the broader category of enzyme inhibitors that modulate enzymatic activity to achieve therapeutic effects. The development of GK921 has been informed by previous research on transglutaminase 2 inhibitors, which aimed to enhance selectivity and potency while minimizing off-target effects.

Synthesis Analysis

The synthesis of GK921 involves several key steps that utilize organic chemistry techniques to create a compound with specific functional groups conducive to inhibiting transglutaminase 2.

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reactions: Common methods include nucleophilic substitutions, coupling reactions, and functional group modifications. For example, the introduction of specific amine groups can enhance binding affinity to the enzyme's active site.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products.

The detailed synthetic route often includes multiple steps involving reagents like acetic acid and various catalysts to facilitate reactions under controlled conditions .

Molecular Structure Analysis

The molecular structure of GK921 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

  • Structure: GK921 features a complex arrangement of atoms that includes carbon, nitrogen, oxygen, and other elements essential for its biological activity.
  • Data: The structural data reveals functional groups that interact with the active site of transglutaminase 2, contributing to its inhibitory effect. For instance, hydrogen bonding interactions between GK921 and specific residues in the enzyme are critical for binding affinity .
Chemical Reactions Analysis

The chemical reactions involving GK921 primarily focus on its interaction with transglutaminase 2.

  1. Inhibition Mechanism: GK921 binds to the active site or allosteric sites on transglutaminase 2, preventing substrate access and subsequent enzymatic activity.
  2. Kinetics: The kinetics of GK921's inhibition can be characterized using Michaelis-Menten kinetics or other enzyme kinetics models to determine parameters such as KiK_i (inhibition constant) and VmaxV_{max} (maximum reaction velocity) .
Mechanism of Action

The mechanism of action for GK921 involves several steps:

  1. Binding: GK921 selectively binds to transglutaminase 2, altering its conformation.
  2. Inhibition: This binding prevents the enzyme from catalyzing the cross-linking of proteins through isopeptide bonds, which is essential for its role in cellular processes.
  3. Biological Impact: By inhibiting transglutaminase 2, GK921 can potentially affect cellular signaling pathways and protein interactions that are crucial in various diseases .
Physical and Chemical Properties Analysis

GK921 exhibits a range of physical and chemical properties that influence its behavior in biological systems:

  • Physical Properties: These include solubility in various solvents, melting point, and stability under different pH conditions.
  • Chemical Properties: The reactivity profile of GK921 is determined by its functional groups, which dictate how it interacts with biological molecules. Its stability under physiological conditions is also crucial for its effectiveness as a therapeutic agent .
Applications

GK921's primary application lies in scientific research focused on understanding the role of transglutaminase 2 in disease mechanisms. Its potential uses include:

  • Therapeutic Development: As a selective inhibitor, GK921 may serve as a lead compound for developing new treatments for conditions where transglutaminase 2 plays a critical role, such as cancer or fibrotic diseases.
  • Research Tool: It can be utilized in laboratory settings to study the biochemical pathways involving transglutaminase 2 and assess the effects of its inhibition on cellular functions.
Introduction to Transglutaminase 2 (TGase 2) and Therapeutic Targeting

Biochemical Role of TGase 2 in Disease Pathogenesis

Transglutaminase 2 (TGase 2), also known as tissue transglutaminase, is a calcium-dependent multifunctional enzyme encoded by the TGM2 gene. It catalyzes post-translational modifications through transamidation and deamidation reactions, forming ε(γ-glutamyl)-lysine isopeptide bonds between glutamine and lysine residues or converting glutamine to glutamate [1] [5]. Structurally, TGase 2 adopts distinct conformational states: a GTP-bound "closed" conformation that suppresses enzymatic activity and a calcium-induced "open" conformation that exposes the catalytic core [7] [8]. This conformational plasticity underpins its dual roles in cellular homeostasis and disease pathogenesis.

TGase 2 is ubiquitously expressed across tissues (liver, heart, intestine) and cellular compartments (cytosol, nucleus, mitochondria, extracellular matrix). Its dysregulation contributes to multiple pathologies:

  • Celiac Disease: TGase 2 deamidates gluten peptides, enhancing their affinity for HLA-DQ2/DQ8 receptors and triggering autoimmune responses [1]. Key gliadin sequences like QPELPY are selectively deamidated (k~cat~/K~M~ = 440 min⁻¹mM⁻¹), driving T-cell activation [1].
  • Fibrosis: TGase 2 cross-links extracellular matrix (ECM) proteins like fibronectin and collagen, increasing ECM stability and promoting TGF-β activation—a master regulator of fibrogenesis in liver cirrhosis and pulmonary fibrosis [3] [5].
  • Cancer: Overexpressed in renal cell carcinoma (RCC), glioblastoma, and breast cancer, TGase 2 stabilizes HIF-1α, activates NF-κB, and facilitates epithelial-mesenchymal transition (EMT) by cross-linking S100A4 [5] [9]. In RCC, it depletes p53 by shuttling it to autophagic degradation [4].
  • Neurodegeneration: Catalyzes pathogenic cross-linking of huntingtin and α-synuclein aggregates in Huntington’s and Parkinson’s diseases [3] [10].

Table 1: TGase 2 Substrates and Pathogenic Consequences

Disease ContextKey SubstratesFunctional ConsequencePathogenic Outcome
Celiac diseaseGliadin peptides (e.g., QPELPY)Deamidation at specific Gln residuesEnhanced HLA binding, T-cell activation
FibrosisFibronectin, collagen, LTBP-1Covalent cross-linkingECM stabilization, TGF-β activation
Renal cell carcinomap53, I-κBαPolymerization, degradationp53 depletion, NF-κB activation
NeurodegenerationHuntingtin, α-synucleinCross-linked aggregatesNeuronal toxicity

Rationale for TGase 2 Inhibition in Oncology and Neurodegenerative Disorders

TGase 2’s mechanistic versatility makes it a compelling therapeutic target. In oncology, its overexpression correlates with advanced tumor stage, metastasis, and chemoresistance. Key pathways influenced include:

  • p53 Dysregulation: TGase 2 binds p53 via its N-terminal domain (a.a. 81–116), forming a complex with p62 that directs p53 to autophagic degradation—observed in >90% of RCC tumors with wild-type p53 [4] [9].
  • PI3K/Akt Survival Pathway: As an integrin coreceptor, TGase 2 enhances PI3K/Src signaling and downregulates PTEN, inhibiting apoptosis [5] [10].
  • EMT Promotion: Cross-links ECM components to facilitate metastatic niche formation [5].

In neurodegenerative disorders, TGase 2-mediated cross-linking generates insoluble protein aggregates that resist proteolytic clearance, directly contributing to neuronal toxicity [10].

Limitations of Active-Site Inhibitors: Early inhibitors like cystamine and peptidomimetics (e.g., Zedira’s compounds) target the catalytic cysteine (Cys277) but suffer from poor selectivity, off-target effects, and inability to inhibit non-enzymatic scaffolding functions [2] [10]. Irreversible inhibitors also disrupt physiological wound-healing roles of TGase 2 [10].

Table 2: Classes of TGase 2 Inhibitors and Limitations

Inhibitor ClassMechanismRepresentative AgentsKey Limitations
IrreversibleCovalent modification of Cys277Cystamine, LDN-27219Off-target effects, toxicity
Competitive amineSubstrate mimicryAc-P(DON)LPF-NH₂Poor pharmacokinetics
AllostericConformational modulationGK921High specificity for pathological TGase 2

Emergence of GK921 as a Novel Allosteric Inhibitor

GK921 (3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[2,3-b]pyrazine) is a first-in-class allosteric inhibitor that circumvents limitations of active-site-directed agents. Its discovery arose from screening pyridopyrazine derivatives for anti-RCC activity, leading to identification of a compound with an IC~50~ of 7.71 µM against human recombinant TGase 2 [4] [9].

Mechanism of Action:

  • Allosteric Binding: GK921 binds the N-terminal domain of TGase 2 (a.a. 81–116), a site distinct from the catalytic core and overlapping with the p53-binding region [2] [4]. This binding triggers a conformational shift that accelerates non-covalent polymerization of TGase 2, locking it in an inactive state [2] [7].
  • p53 Stabilization: By disrupting TGase 2-p53 interactions, GK921 blocks p62-mediated autophagic degradation of p53, restoring its tumor-suppressive functions in RCC cells [4] [9].
  • Selectivity: Unlike irreversible inhibitors, GK921 lacks electrophilic "warheads" and does not react with Cys277, minimizing off-target effects [2] [9].

Preclinical Efficacy:

  • In vitro, GK921 induces potent growth inhibition (GI~50~ = 0.905 µM across eight RCC lines) and suppresses EMT markers like vimentin [9].
  • In vivo, xenograft models of RCC (ACHN, CAKI-1) show near-complete tumor regression after GK921 treatment, correlating with p53 stabilization and apoptosis induction [4] [9].
  • It also attenuates pulmonary fibrosis in mice by inhibiting TGase 2-driven EMT and collagen deposition [9].

Table 3: Preclinical Efficacy of GK921 in Disease Models

Disease ModelCell Line/SystemKey FindingsReference
Renal cell carcinomaACHN, CAKI-1 xenograftsTumor regression; p53 stabilization [4] [9]
Pulmonary fibrosisBleomycin-induced mouse model↓ Collagen deposition; ↓ Vimentin [9]
ECM assemblyFibroblast-populated collagen latticesInhibition of matrix cross-linking [2]

Structural Insights: The allosteric binding site (a.a. 81–116) is conserved in pathological TGase 2 activation states but inaccessible in the GTP-bound "closed" conformation, explaining GK921’s selectivity for disease contexts [2] [7]. Mutagenesis studies confirm that residues Q95, Q96, Q103, and R116 are critical for GK921 binding [4].

Properties

Product Name

GK921

IUPAC Name

3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2

InChI Key

MNYJJHBAEYKXEG-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GK921; GK-921; GK 921.

Canonical SMILES

C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.